molecular formula C17H16N4O2S B2719096 N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896342-08-8

N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2719096
CAS No.: 896342-08-8
M. Wt: 340.4
InChI Key: UYPKAUNDDBECAB-UHFFFAOYSA-N
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Description

N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a novel chemical reagent for research use only, strictly for laboratory and in-vitro studies. Compounds featuring a fused pyridotriazinone core and a thioacetamide side chain, similar to this one, are of significant interest in medicinal chemistry and drug discovery . Specifically, this scaffold is associated with potent biological activities. For instance, closely related triazole-fused heterocycles have been investigated as selective agonists for the CCK1 receptor, showing potential for the treatment of obesity . Other structural analogs have been explored as antimicrobial agents against infectious diseases or as chemical inhibitors targeting fundamental cellular processes like the Id (inhibitor of differentiation) proteins, which play a role in cell proliferation and differentiation . The presence of the thioether-linked acetamide group is a common functional motif in bioactive molecules, often contributing to their binding affinity and metabolic stability . This makes this compound a valuable chemical tool for researchers developing and screening new therapeutic candidates, particularly in the areas of metabolic disorders, infectious diseases, and oncology.

Properties

IUPAC Name

N-benzyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-6-5-9-21-15(12)19-16(20-17(21)23)24-11-14(22)18-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPKAUNDDBECAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazine Core: The synthesis begins with the construction of the pyrido[1,2-a][1,3,5]triazine ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Formation of the Sulfanylacetamide Moiety: The final step involves the introduction of the sulfanylacetamide group. This can be achieved through a thiol-ene reaction or by reacting the intermediate with a suitable thiol and acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

    Hydrolysis: The amide bond in the sulfanylacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the areas of anticancer, antiviral, and antimicrobial research.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding studies.

    Material Science: The compound’s heterocyclic core and functional groups make it suitable for the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It can be employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, resulting in the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, focusing on structural features, synthesis, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Hydrogen Bonding Features Synthesis Highlights
N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (Target) Pyrido[1,2-a][1,3,5]triazin-4-one 9-methyl, 2-sulfanylacetamide (N-benzyl) Likely N–H⋯O/S interactions (unreported) Thiol-ether coupling under basic conditions
N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide Benzene 2-chloro-4-methylphenoxy, N-benzyl N–H⋯O chains in crystal packing Nucleophilic substitution (phenolic oxygen)
N-benzyl-2-(2,6-dichlorophenoxy)acetamide Benzene 2,6-dichlorophenoxy, N-benzyl N–H⋯O hydrogen bonding along c-axis Similar to above, with dichloro substitution
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-allyl, 5-pyridinyl, sulfanylacetamide (N-(4-benzyloxyphenyl)) Potential N–H⋯N/O (pyridine participation) Multi-step coupling (triazole-thiol linkage)

Key Observations:

  • Core Heterocycles : The target compound’s pyridotriazine core distinguishes it from benzene or triazole-based analogs. This may confer unique electronic properties and binding affinities compared to simpler aromatic systems.
  • In contrast, dichloro/methylphenoxy substituents in compounds prioritize halogen-mediated hydrophobic interactions .
  • Linker Groups : The sulfanyl (–S–) linker in the target compound and ’s triazole derivative contrasts with the ether (–O–) linkers in compounds. Sulfur’s polarizability may improve membrane permeability but reduce hydrogen-bonding capacity compared to oxygen .

Physicochemical and Crystallographic Insights

  • Crystal Packing : compounds exhibit N–H⋯O hydrogen-bonded chains, stabilizing their crystal lattices. The target compound’s pyridotriazine core and sulfanyl linker may favor alternate packing modes, possibly involving S⋯π interactions .
  • Solubility: The pyridine ring in ’s compound enhances polarity, whereas the target compound’s methyl and benzyl groups may reduce aqueous solubility compared to dichlorophenoxy analogs .

Biological Activity

N-benzyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyridotriazine ring with a sulfanyl group and an acetamide moiety. The biological activity of this compound is primarily linked to its interactions with various molecular targets, leading to potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

\text{N benzyl 2 9 methyl 4 oxo 4H pyrido 1 2 a 1 3 5 triazin 2 yl}sulfanyl)acetamide}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridotriazine Core : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Benzyl Group : This step involves nucleophilic substitution reactions.
  • Formation of the Sulfanyl Linkage : This is accomplished by reacting an intermediate with a thiol compound.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15.0
MCF7 (Breast)20.5
A549 (Lung)18.0

The biological activity of this compound is linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair.
  • Signal Transduction Modulation : The compound can alter signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of pyridotriazines, including N-benzyl derivatives. The results indicated that compounds with sulfanyl groups exhibited enhanced activity against resistant strains of bacteria.

Study 2: Anticancer Potential

In another investigation reported in Cancer Research, N-benzyl derivatives were tested for their cytotoxic effects on cancer cells. The study concluded that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.

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